4-(2-Chloroacetyl)benzenesulfonamide
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Overview
Description
4-(2-Chloroacetyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. This compound is characterized by the presence of a chloroacetyl group attached to the benzene ring, which is further substituted with a sulfonamide group. It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroacetyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new sulfonamide derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Scientific Research Applications
4-(2-Chloroacetyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used to study enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of glaucoma and other diseases.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition affects various physiological processes, such as pH regulation and fluid balance .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the chloroacetyl group, making it less reactive in certain substitution reactions.
4-(2-Bromoacetyl)benzenesulfonamide: Similar structure but with a bromoacetyl group, which may exhibit different reactivity and biological activity.
4-(2-Aminoacetyl)benzenesulfonamide: Contains an amino group instead of a chloro group, leading to different chemical properties and applications.
Uniqueness
4-(2-Chloroacetyl)benzenesulfonamide is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound in the synthesis of various derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C8H8ClNO3S |
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Molecular Weight |
233.67 g/mol |
IUPAC Name |
4-(2-chloroacetyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8ClNO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2,(H2,10,12,13) |
InChI Key |
PNWNWMQEZFLAAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)S(=O)(=O)N |
Origin of Product |
United States |
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